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Compound of Interest

Compound Name: 1-(3-Hydroxypyridin-4-yl)ethanone

CAS No.: 30152-05-7

Cat. No.: B1281447

Get Quote

1-(3-Hydroxypyridin-4-yl)ethanone, also known as 3-hydroxy-4-acetylpyridine, is a

substituted pyridine derivative that holds significant interest for researchers in medicinal

chemistry and materials science. Its structure, which combines a pyridine ring with hydroxyl

and acetyl functional groups, presents a unique electronic and steric profile. This guide offers a

comprehensive exploration of its core chemical properties, synthesis, reactivity, and potential

applications, providing a technical foundation for scientists and drug development

professionals. The presence of a hydrogen-bond donor (hydroxyl), a hydrogen-bond acceptor

(carbonyl), and the aromatic pyridine core makes it a compelling scaffold for designing

molecules with specific biological targets or material properties.[1]

PART 1: Core Physicochemical and Structural
Characteristics
The fundamental properties of a molecule dictate its behavior in both chemical and biological

systems. 1-(3-Hydroxypyridin-4-yl)ethanone is typically a solid at room temperature, with its

key characteristics summarized below.
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Molecular Properties Summary
A compilation of essential data provides a quick reference for experimental design.

Property Value Source(s)

CAS Number 30152-05-7 [2]

Molecular Formula C₇H₇NO₂ [2]

Molecular Weight 137.14 g/mol

Physical Form Solid, Powder

Melting Point 52-54 °C

Purity (Typical) ≥97% [2]

InChI Key
REYSBWKWFPSDDR-

UHFFFAOYSA-N

Storage
Inert atmosphere, Room

Temperature
[2]

Structural Elucidation and Tautomerism
A critical feature of 1-(3-Hydroxypyridin-4-yl)ethanone is its capacity for keto-enol

tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as

solvent polarity and pH.[3][4] The enol form is stabilized by the formation of an intramolecular

hydrogen bond between the enolic hydroxyl and the pyridine nitrogen, as well as by

conjugation.[5] Understanding this equilibrium is paramount, as the reactivity of the molecule

can be dictated by the dominant tautomeric form under specific reaction conditions.[6]

Caption: Keto-Enol tautomerism in 1-(3-Hydroxypyridin-4-yl)ethanone.

PART 2: Synthesis and Spectroscopic Analysis
The synthesis and structural confirmation are foundational steps in utilizing any chemical

compound.
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Representative Synthesis Protocol
While numerous specific synthetic routes can be envisioned, a common approach for preparing

substituted pyridines involves building the ring or modifying an existing pyridine scaffold. A

plausible route could involve the acylation of a protected 3-hydroxypyridine derivative. Below is

a generalized, representative protocol based on established organic chemistry principles for

related structures.[7][8][9]

Objective: To synthesize 1-(3-Hydroxypyridin-4-yl)ethanone.

Methodology:

Protection of Hydroxyl Group: Start with 3-hydroxypyridine. The hydroxyl group is acidic and

can interfere with subsequent steps. Protect it using a suitable protecting group (e.g., as a

benzyl ether or silyl ether) under basic conditions.

Directed Ortho-Metalation and Acylation: The protected 3-hydroxypyridine is then subjected

to directed ortho-metalation. A strong base like lithium diisopropylamide (LDA) at low

temperature (-78 °C) can deprotonate the C4 position, directed by the protected oxygen and

the pyridine nitrogen.[6]

Electrophilic Quench: The resulting organolithium species is then quenched with an

acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl

group at the C4 position.

Deprotection: The protecting group is removed under appropriate conditions (e.g.,

hydrogenolysis for a benzyl group or fluoride treatment for a silyl ether) to yield the final

product, 1-(3-Hydroxypyridin-4-yl)ethanone.

Purification: The crude product is purified using column chromatography or recrystallization

to obtain the compound with high purity.

Caption: Generalized workflow for the synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone.

Predicted Spectroscopic Signature
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule.

Based on its functional groups, the following spectral data can be predicted.[10][11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/273289963_Synthesis_of_3-Acetyl-4-hydroxy-1-phenylpyridin-21_H_-one_Derivatives
https://prepchem.com/preparation-of-3-acetylpyridine/
https://www.chemicalbook.com/article/the-application-and-synthesis-of-3-acetylpyridine.htm
https://www.benchchem.com/product/b1281447/docs?utm_src=pdf-body#introduction-unveiling-a-versatile-heterocyclic-ketone
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Rearrangement_Reactions/Keto-Enol_Tautomerism
https://www.benchchem.com/product/b1281447/docs?utm_src=pdf-body#introduction-unveiling-a-versatile-heterocyclic-ketone
https://www.benchchem.com/product/b1281447/docs?utm_src=pdf-body#introduction-unveiling-a-versatile-heterocyclic-ketone
https://m.youtube.com/watch?v=uLaeNOpBN5g
https://www.lehigh.edu/~kjs0/carey-13.PDF
https://structureworkbook.nd.edu/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281447?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Predicted Data and Interpretation

¹H NMR

~2.5 ppm (s, 3H): Singlet for the methyl protons

of the acetyl group.~7.0-8.5 ppm (m, 3H):

Multiplets corresponding to the three protons on

the pyridine ring.~9.0-11.0 ppm (br s, 1H):

Broad singlet for the phenolic hydroxyl proton,

which is exchangeable with D₂O.

¹³C NMR

~25-30 ppm: Signal for the methyl carbon.~115-

150 ppm: Signals for the five carbons of the

pyridine ring.~195-205 ppm: Signal for the

carbonyl carbon of the acetyl group.

IR (cm⁻¹)

~3200-3400 (broad): O-H stretching vibration of

the hydroxyl group.~3000-3100: Aromatic C-H

stretching.~1660-1680: Strong C=O stretching

of the ketone.~1550-1600: C=C and C=N

stretching vibrations of the pyridine ring.

Mass Spec.

m/z 137: Molecular ion peak (M⁺).m/z 122:

Fragment corresponding to the loss of a methyl

group ([M-CH₃]⁺).m/z 94: Fragment

corresponding to the loss of an acetyl group ([M-

COCH₃]⁺).

PART 3: Chemical Reactivity and Potential
Applications
Reactivity Profile
The molecule's functionality dictates its reactivity:

The Hydroxyl Group: Can be alkylated, acylated, or act as a directing group in electrophilic

aromatic substitution. Its acidity allows for the formation of a phenoxide ion, a potent

nucleophile.
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The Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack

(e.g., reduction to an alcohol, formation of imines/oximes). The α-protons on the methyl

group are acidic and can be removed by a strong base to form an enolate, which can then

participate in reactions like aldol condensations or alkylations.[6]

The Pyridine Ring: The nitrogen atom makes the ring electron-deficient and generally less

reactive towards electrophilic substitution than benzene. However, the activating, ortho-para

directing hydroxyl group at position 3 can facilitate substitution at the C2 and C6 positions.

The pyridine nitrogen can also be protonated or alkylated.

Potential Biological and Pharmacological Relevance
While specific biological data for 1-(3-Hydroxypyridin-4-yl)ethanone is not widely published,

its structural motifs are present in many biologically active compounds.

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors used

in oncology.

Antimicrobial/Antifungal Activity: Heterocyclic ketones and phenols are known classes of

compounds investigated for antimicrobial properties.[13][14] The ability to chelate metal ions,

often crucial for microbial enzymes, is a potential mechanism of action.

CNS Activity: Substituted pyridines are prevalent in drugs targeting the central nervous

system.

Chelating Agent: The ortho-positioning of the hydroxyl and acetyl groups creates a potential

bidentate ligand capable of chelating metal ions, a property useful in designing sensors or

sequestering agents.

The molecule serves as an excellent starting point or fragment for library synthesis in drug

discovery campaigns aimed at exploring these therapeutic areas.[15]

PART 4: Safety and Handling
As with any research chemical, proper handling is essential.
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Hazard Identification: The compound is classified as an irritant. It may cause skin irritation

(H315), serious eye irritation (H319), and respiratory irritation (H335).

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat.

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or

vapors (P261, P271).

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water

(P302+P352, P305+P351+P338).

Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion
1-(3-Hydroxypyridin-4-yl)ethanone is a multifunctional chemical building block with significant

potential. Its rich reactivity, stemming from the interplay of its hydroxyl, acetyl, and pyridine

moieties, makes it a valuable precursor for the synthesis of more complex molecules. The

insights into its structure, predicted spectroscopic properties, and potential biological relevance

provided in this guide are intended to empower researchers to leverage this compound in their

synthetic and drug discovery endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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